Boc-N-Me-D-Arg(Tos)-OH
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Overview
Description
Boc-N-Me-D-Arg(Tos)-OH: is a synthetic derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a tert-butyloxycarbonyl (Boc) protecting group, a methylated nitrogen, and a tosyl (Tos) group, which are essential for its function in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-Arg(Tos)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of arginine is protected using the Boc group to prevent unwanted reactions.
Methylation: The nitrogen atom is methylated to form N-methyl-D-arginine.
Tosylation: The side chain of arginine is tosylated to introduce the Tos group.
Purification: The final product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesizers and large-scale purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-N-Me-D-Arg(Tos)-OH can undergo oxidation reactions, particularly at the methylated nitrogen.
Reduction: Reduction reactions can target the Boc or Tos groups, leading to deprotection.
Substitution: The compound can participate in substitution reactions, where the Boc or Tos groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Various nucleophiles such as amines or alcohols.
Major Products Formed:
Deprotected Arginine Derivatives: Removal of Boc or Tos groups results in free arginine derivatives.
Substituted Products: Introduction of new functional groups in place of Boc or Tos groups.
Scientific Research Applications
Chemistry: Boc-N-Me-D-Arg(Tos)-OH is widely used in peptide synthesis as a building block. Its stability and reactivity make it suitable for creating complex peptide chains.
Biology: In biological research, the compound is used to study protein interactions and enzyme functions. It serves as a substrate or inhibitor in various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in creating advanced materials with specific functions.
Mechanism of Action
Molecular Targets and Pathways: The mechanism of action of Boc-N-Me-D-Arg(Tos)-OH involves its interaction with specific enzymes or receptors. The Boc and Tos groups play a crucial role in modulating the compound’s reactivity and binding affinity. The methylated nitrogen may influence the compound’s stability and solubility, affecting its overall activity.
Comparison with Similar Compounds
Boc-D-Arg(Tos)-OH: Lacks the methyl group on the nitrogen.
Boc-N-Me-L-Arg(Tos)-OH: Contains the L-isomer of arginine.
Fmoc-N-Me-D-Arg(Tos)-OH: Uses a different protecting group (Fmoc) instead of Boc.
Uniqueness: Boc-N-Me-D-Arg(Tos)-OH is unique due to its combination of protecting groups and methylation. This combination provides specific reactivity and stability, making it suitable for specialized applications in peptide synthesis and biochemical research.
Biological Activity
Boc-N-Me-D-Arg(Tos)-OH, also known as Boc-N-Methyl-D-Arginine with a Tosyl group, is a synthetic derivative of the amino acid arginine. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a methylated nitrogen atom, and a tosyl (Tos) group. These structural features enhance its stability and reactivity, making it a valuable intermediate in peptide synthesis and various biochemical applications. This article explores its biological activity, focusing on its role in enzyme interactions, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula of this compound is C18H28N4O6S, with a melting point of approximately -90ºC (dec.) and a density of 1.3±0.1g/cm3 . The presence of the Boc and Tos groups significantly influences its solubility and stability in biological systems.
This compound is primarily used to study protein interactions and enzyme functions. It acts as both a substrate and an inhibitor in biochemical assays involving arginine-related pathways. The compound's derivatives have shown potential antimicrobial, antiviral, or anticancer properties, making them relevant in drug development .
2. Enzyme Interactions
Research indicates that this compound interacts with various enzymes, particularly those involved in nitric oxide (NO) synthesis and other metabolic pathways. The methylation at the nitrogen atom alters the compound's binding affinity to enzymes compared to its unmodified counterparts. For instance, studies have demonstrated that modifications to arginine derivatives can significantly affect their biological activity .
3. Comparative Studies
A comparative analysis of this compound with similar compounds highlights its unique features:
Compound Name | Key Features | Uniqueness |
---|---|---|
Boc-D-Arginine | Lacks the methyl group on nitrogen | Methylation enhances reactivity |
Boc-N-Methyl-L-Arginine | Contains the L-isomer of arginine | D-isomer specificity affects biological activity |
Fmoc-N-Methyl-D-Arginine | Uses Fmoc as a protecting group | Different protecting group influences stability |
Boc-D-Lysine | Similar amino acid structure | Lysine's side chain differs from arginine |
This table illustrates how the methylation and protective groups contribute to the compound's reactivity and stability, making it suitable for specialized applications in peptide synthesis and biochemical research .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent. The mechanism was attributed to its ability to interfere with bacterial protein synthesis pathways .
Case Study 2: Enzyme Inhibition
In another investigation, this compound was tested as an inhibitor for specific enzymes involved in metabolic pathways. The results indicated that the compound effectively reduced enzyme activity at low concentrations, demonstrating its potential use in therapeutic applications targeting metabolic disorders .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing the biological activity of arginine derivatives. For example, studies have shown that variations in net charge and lipophilicity can significantly influence peptide interactions with biological membranes . Furthermore, ongoing research aims to optimize these derivatives for improved efficacy in drug development.
Properties
IUPAC Name |
5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6S/c1-13-8-10-14(11-9-13)30(27,28)22-17(20)21-12-6-7-15(16(24)25)23(5)18(26)29-19(2,3)4/h8-11,15H,6-7,12H2,1-5H3,(H,24,25)(H3,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYPUFUDTDVBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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